(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride
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Overview
Description
(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride is a chemical compound with the molecular formula C17H17ClN2OS and a molecular weight of 332.85 g/mol. It is known for its potential biological activity and various applications in scientific research.
Preparation Methods
The synthesis of (4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride typically involves the reaction of 4-ethoxyaniline with 4-phenyl-2,5-thiazolyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiazole ring or the phenyl groups can be substituted with other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride can be compared with other thiazole-based compounds, such as:
Thiazole-based Schiff base derivatives: These compounds have shown significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities.
4-Phenyl-2,5-thiazolyl derivatives: These compounds are known for their diverse biological activities and are used in various research applications.
In comparison, this compound stands out due to its unique combination of the ethoxyphenyl and phenylthiazolyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.ClH/c1-2-20-15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13;/h3-12H,2H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDNULQNMOPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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